![molecular formula C7H8Cl2O B14690450 Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- CAS No. 32166-28-2](/img/structure/B14690450.png)
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of two chlorine atoms at the 7,7-positions adds to its reactivity and potential utility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- typically involves the reaction of cyclopentadiene with dichloroketene. This reaction proceeds through a [2+2] cycloaddition mechanism, forming the bicyclic structure. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: Similar bicyclic structure but with different functional groups.
Bicyclo[3.2.0]hept-6-en-2-one: Another bicyclic compound with a different arrangement of functional groups.
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is unique due to the presence of chlorine atoms, which impart distinct reactivity and potential applications. The dichloro substitution makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Propiedades
Número CAS |
32166-28-2 |
|---|---|
Fórmula molecular |
C7H8Cl2O |
Peso molecular |
179.04 g/mol |
Nombre IUPAC |
7,7-dichlorobicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h4-5H,1-3H2 |
Clave InChI |
JNUBXUDLWFTLCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C(C2=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


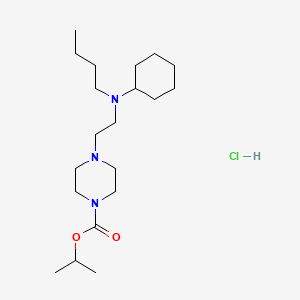
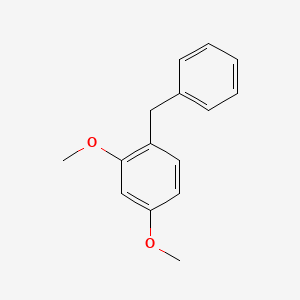
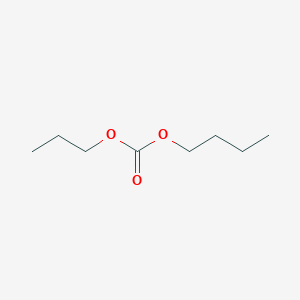
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)

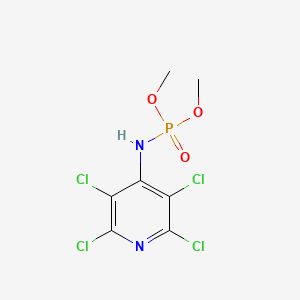

![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
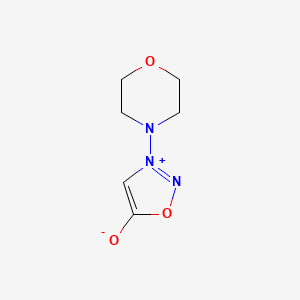
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
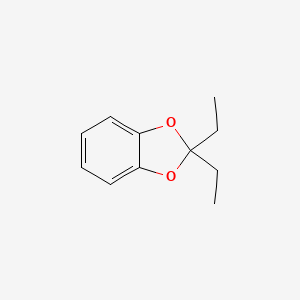
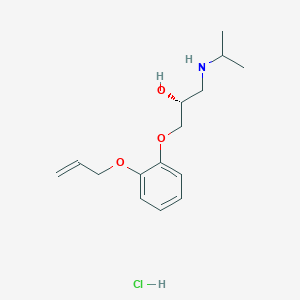
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
